molecular formula C15H13ClN4O4S B2903282 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 313479-81-1

2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid

Cat. No.: B2903282
CAS No.: 313479-81-1
M. Wt: 380.8
InChI Key: GOEFGYLEWIDGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a 2-chlorobenzyl group at the 7-position, a methyl group at the 3-position, and a thioacetic acid moiety at the 8-position. The 2-chlorobenzyl substituent introduces electron-withdrawing and lipophilic properties, which may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name

2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O4S/c1-19-12-11(13(23)18-14(19)24)20(15(17-12)25-7-10(21)22)6-8-4-2-3-5-9(8)16/h2-5H,6-7H2,1H3,(H,21,22)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEFGYLEWIDGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

Component Specification
Purine substrate 3-Methyl-2,6-dioxopurine
Alkylating agent 2-Chlorobenzyl bromide
Lewis acid SnCl₄ (1.2–2.0 equiv)
Solvent Dichloroethane (DCE) or acetonitrile
Base Bis(trimethylsilyl)acetamide (BSA)
Temperature 80°C, 3–5 hours

Procedure :

  • Activate the purine substrate with BSA in DCE under argon.
  • Add SnCl₄ to generate a reactive silylated intermediate.
  • Introduce 2-chlorobenzyl bromide, stirring at elevated temperatures.
  • Quench with isopropyl alcohol, extract with chloroform, and purify via crystallization.

Yield Optimization :

  • Excess alkylating agent (3.0 equiv) improves conversion.
  • Polar aprotic solvents (e.g., ACN) enhance solubility of intermediates.

Industrial-Scale Production Considerations

For bulk synthesis, the following adaptations are critical:

  • Continuous Flow Reactors :

    • Enable precise control of exothermic steps (e.g., SnCl₄ addition).
    • Reduce reaction times by 40–60% compared to batch processes.
  • Catalyst Recycling :

    • SnCl₄ recovery via aqueous extraction and ion-exchange resins.
  • Quality Control :

    • HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile gradient).
    • Residual solvent analysis by GC-MS to meet ICH guidelines.

Comparative Analysis of Synthetic Routes

The table below contrasts key methodologies for critical steps:

Step Method A (Academic) Method B (Industrial)
N7 Alkylation SnCl₄/BSA, DCE, 80°C Scaled flow reactor, 100°C
Thioacetic Acid Conjugation NaOH/EtOH, 24h Phase-transfer catalysis
Yield 62–68% 78–85%
Purity >95% (HPLC) >99% (cGMP standards)

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation :

    • Competing N9 alkylation minimized by steric hindrance (3-methyl group) and SnCl₄ coordination.
  • Thiol Oxidation :

    • Use nitrogen atmosphere during thioacetic acid conjugation to prevent disulfide formation.
  • Solvent Waste :

    • DCE replaced with cyclopentyl methyl ether (CPME) in greener protocols.

Chemical Reactions Analysis

Types of Reactions

2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties of analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 7-(2-chlorobenzyl), 3-methyl C₁₅H₁₄ClN₄O₄S 398.81* Chlorine enhances lipophilicity; thioacetic acid improves solubility.
2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid 1,3-dimethyl, 7-(4-methylbenzyl) C₁₇H₁₉N₄O₄S 387.43 Methyl groups increase steric bulk; 4-methylbenzyl is less electron-deficient .
2-((7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid 7-heptyl C₁₅H₂₂N₄O₄S 354.42 Heptyl chain enhances hydrophobicity; lower molecular weight .
2-(3,7-Dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid 3,7-dibenzyl C₂₂H₂₀N₄O₄ 428.43 Dual benzyl groups increase steric hindrance; no sulfur moiety .

*Calculated based on molecular formula.

Biological Activity

2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid is a complex organic compound with potential biological applications. This compound features a purine base, a chlorobenzyl group, and a thioacetic acid moiety. Its unique structure suggests various biological activities that warrant further exploration.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H17ClN4O4S\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to the active site or modulating receptor functions through interactions with binding sites. These interactions can lead to significant changes in cellular pathways and biological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 16Candida albicans0.82 µg/mL
Compound 16Aspergillus flavus1.2 µg/mL
Compound 16Escherichia coli1.8 µg/mL

These findings suggest that the compound could be effective against both bacterial and fungal pathogens .

Cytotoxicity Assays

In cytotoxicity evaluations conducted on VERO-E6 cells, the tested compounds demonstrated a range of CC50 values from 160 to 676 µg/mL. Notably, no significant toxicity was observed at the concentrations tested, indicating a potentially favorable safety profile for further research and development .

Structure-Activity Relationships

The variations in biological activity among related compounds highlight the importance of structure in determining efficacy. For example, modifications in the chlorobenzyl group can significantly impact antimicrobial potency and selectivity against different microorganisms .

Study on Antifungal Activity

A study focused on the antifungal activity of related derivatives revealed that specific modifications led to enhanced effectiveness against Candida albicans. The study utilized transmission electron microscopy (TEM) to observe morphological changes in treated cells, noting complete distortion and rupture of cell walls upon exposure to the compounds .

Evaluation of Antibacterial Effects

In another evaluation of antibacterial effects against Gram-positive and Gram-negative bacteria, compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics. The results confirmed the potential application of these compounds in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 2-((7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

Nucleophilic Substitution : Introduction of the 2-chlorobenzyl group to the purine core.

Thioether Formation : Reaction of the purine derivative with mercaptoacetic acid under basic conditions (e.g., NaOH in ethanol).

Purification : Column chromatography or recrystallization to isolate the product .

Q. Critical Conditions :

  • Temperature : Controlled heating (60–80°C) during thioether formation prevents side reactions.
  • pH : Alkaline conditions (pH 8–10) stabilize the thiol group during coupling.
  • Catalysts : Use of DCC (dicyclohexylcarbodiimide) for carboxyl activation improves reaction efficiency .

Q. How is the molecular structure of this compound validated, and which spectroscopic techniques are most reliable?

Methodological Answer: Structural validation combines:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.3–3.5 ppm (CH₃ of purine) and δ 4.1–4.3 ppm (SCH₂COO⁻) confirm substitution patterns.
    • ¹³C NMR : Carbonyl signals (C=O) at 170–175 ppm verify the acetic acid moiety .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 393.1) and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves bond angles and confirms stereochemistry .

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound, particularly in optimizing regioselectivity?

Methodological Answer:

  • Reaction Path Search : Tools like Gaussian or ORCA simulate transition states to identify low-energy pathways for regioselective substitution. For example, DFT calculations predict preferential attack at the purine C8 position due to electron-deficient character .
  • Machine Learning : Training models on similar purine derivatives (e.g., triazolopyrimidines) predicts optimal solvents (e.g., DMF > DMSO) and catalysts (e.g., Pd/C for hydrogenation) .

Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Methodological Answer: Discrepancies often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. HepG2) or incubation times (24h vs. 48h).
  • Solubility Limitations : Use of DMSO > 0.1% may artifactually reduce activity. Pre-solubility testing in PBS (pH 7.4) is critical .
  • Metabolic Stability : In vitro hepatic microsome assays (e.g., rat vs. human) clarify species-specific degradation rates .

Q. Resolution Strategy :

Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.

Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Q. What advanced techniques are recommended for analyzing degradation products under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Identifies hydrolysis products (e.g., free thiol or purine fragments) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
  • Accelerated Stability Studies : Stress testing at 40°C/75% RH for 4 weeks predicts shelf-life. Major degradation pathways include oxidation of the thioether group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.